

A Comparative In Vivo Analysis of 5-EAPB and 5-APB

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Compound of Interest

Compound Name: 5-EAPB hydrochloride

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This guide provides a detailed comparison of the in vivo effects of two benzofuran analogues, 5-(2-ethylaminopropyl)benzofuran (5-EAPB) and 5-(2-aminopropyl)benzofuran (5-APB). The information presented is based on available preclinical data and is intended to be an objective resource for research and drug development purposes.

Introduction

5-APB, also known as "Benzofury," is a substituted benzofuran that has been identified as a novel psychoactive substance.^[1] Its pharmacology has been the subject of several in vitro and in vivo studies. 5-EAPB is a structural analogue of 5-APB, featuring an ethyl group substitution on the amine. While structurally similar, this modification can lead to differences in their pharmacological profiles and in vivo effects. The pharmacology of 5-EAPB remains less extensively studied compared to 5-APB.^[2] This guide aims to collate and compare the existing experimental data for these two compounds.

Data Presentation

Table 1: In Vitro Monoamine Transporter Inhibition

Compound	NET IC50 (nM)	DAT IC50 (nM)	SERT IC50 (nM)
5-EAPB	1,300 ± 200	4,200 ± 500	310 ± 40
5-APB	2,100 ± 200	11,000 ± 2,000	580 ± 110

Data sourced from Rickli et al., 2015.

Table 2: In Vitro Monoamine Release

Compound	NET EC50 (nM)	NET Emax (%)	DAT EC50 (nM)	DAT Emax (%)	SERT EC50 (nM)	SERT Emax (%)
5-EAPB	1,400 ± 200	100 ± 10	>10,000	30 ± 10	170 ± 40	70 ± 10
5-APB	2,700 ± 800	110 ± 20	2,500 ± 400	90 ± 10	220 ± 40	90 ± 10

Data sourced from Rickli et al., 2015.

Table 3: In Vitro Serotonin Receptor Affinity and Functional Activity

Compound	5-HT1A Ki (nM)	5-HT2A Ki (nM)	5-HT2A EC50 (nM)	5-HT2A Emax (%)	5-HT2B Ki (nM)	5-HT2B EC50 (nM)	5-HT2B Emax (%)	5-HT2C Ki (nM)
5-EAPB	1,700 ± 100	2,100 ± 100	1,100 ± 200	50 ± 10	430 ± 30	120 ± 10	100 ± 10	8,300 ± 1,100
5-APB	2,000 ± 200	2,000 ± 100	700 ± 100	70 ± 10	320 ± 30	130 ± 10	100 ± 10	5,200 ± 800

Data sourced from Rickli et al., 2015.

Table 4: In Vivo Behavioral Effects in Rodents

Compound	Test	Species	Doses	Key Findings
5-EAPB	Conditioned Place Preference	Rats	Not specified	Induced conditioned place preference. [3]
Locomotor Activity	Mice	Not specified	Induced locomotor sensitization.[3]	
5-APB	Conditioned Place Preference	Rats	Not specified	Induced robust conditioned place preference.
Locomotor Activity	Rats	0.3 and 1.0 mg/kg, i.v.	Induced profound behavioral activation characterized by forward locomotion.[1]	
Self-Administration	Rats	Not specified	Showed limited self-administration.	

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

- Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing human norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT).
- Methodology: Cells were incubated with varying concentrations of the test compounds (5-EAPB or 5-APB) and a fixed concentration of the respective radiolabeled monoamine substrate ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin).

- **Data Analysis:** The concentration of the test compound that inhibited 50% of the specific uptake of the radiolabeled substrate (IC50) was determined by non-linear regression analysis.

In Vivo Microdialysis

- **Animal Model:** Male rats.
- **Surgical Procedure:** Guide cannulae were stereotactically implanted into the nucleus accumbens. Following a recovery period, a microdialysis probe was inserted through the guide cannula.
- **Perfusion and Sampling:** The probe was perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples were collected at regular intervals before and after intravenous administration of the test compound.
- **Neurotransmitter Analysis:** The concentrations of dopamine and serotonin in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- **Data Analysis:** Changes in extracellular neurotransmitter levels were expressed as a percentage of the baseline concentrations.^[1]

Conditioned Place Preference (CPP)

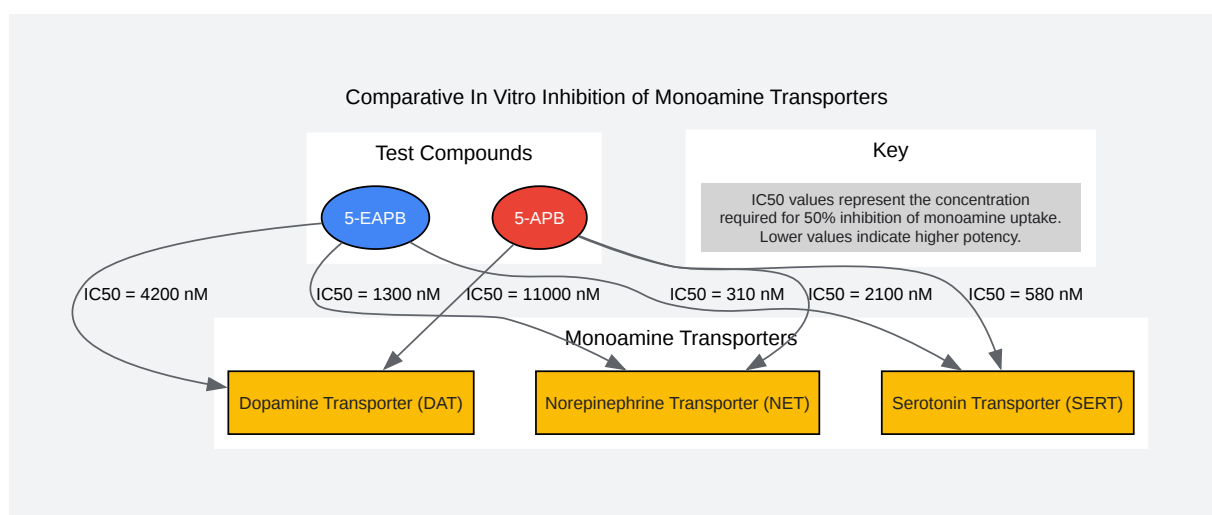
- **Apparatus:** A three-compartment chamber with distinct visual and tactile cues in the two outer compartments.
- **Procedure:**
 - **Pre-conditioning (Baseline):** Rats were allowed to freely explore all three compartments to determine any initial preference.
 - **Conditioning:** Over several days, rats received injections of the test compound (e.g., 5-APB) and were confined to one of the outer compartments. On alternate days, they received vehicle injections and were confined to the opposite compartment.

- Post-conditioning (Test): Rats were placed in the central compartment and allowed free access to all compartments in a drug-free state. The time spent in each compartment was recorded.
- Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase was indicative of a conditioned place preference.

Locomotor Activity

- Apparatus: Open-field arenas equipped with infrared photobeam arrays to detect movement.
- Procedure: Rats were placed in the arenas, and their locomotor activity was recorded simultaneously with microdialysis sampling.
- Data Analysis: Horizontal and vertical movements were recorded and analyzed to determine the total distance traveled and other measures of locomotor activity. The effects of the test compound were assessed by comparing post-administration activity to baseline levels.^[1]

Mandatory Visualization

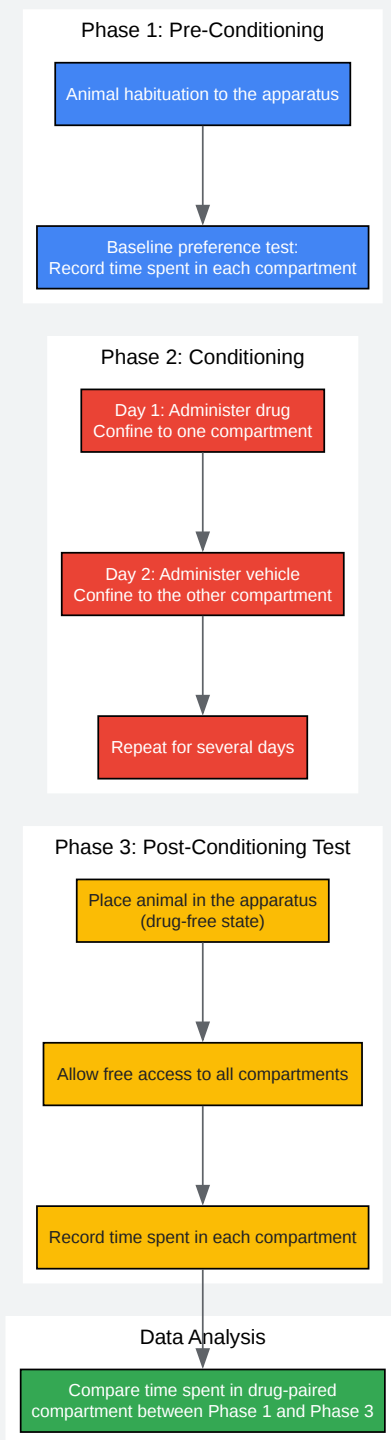


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Caption: In vitro inhibition of monoamine transporters by 5-EAPB and 5-APB.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Conditioned Place Preference



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Caption: Workflow for the Conditioned Place Preference (CPP) experiment.

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References

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- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxymphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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